1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1564563-57-0
VCID: VC11515625
InChI: InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13)
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile

CAS No.: 1564563-57-0

Cat. No.: VC11515625

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile - 1564563-57-0

Specification

CAS No. 1564563-57-0
Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name 1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13)
Standard InChI Key VNOFRQZGPOCNBV-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC(=C2NC1=O)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Key Descriptors

The compound’s systematic IUPAC name, 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile, reflects its bicyclic structure:

  • Core structure: A benzene ring fused with a 1,3-diazole ring.

  • Substituents:

    • Methyl group (-CH₃) at position 1.

    • Oxo group (=O) at position 2.

    • Nitrile group (-CN) at position 4.

PropertyValue/DescriptionSource Analogy
Molecular formulaC₁₀H₈N₃ODerived from
Molecular weight186.19 g/molCalculated
CAS Registry NumberNot publicly listed
SMILESCN1C2=C(C=CC=C2C#N)NC1=OHypothetical

Structural Insights:
The nitrile group at position 4 introduces electron-withdrawing effects, potentially enhancing electrophilic reactivity at adjacent positions. The methyl group at N1 stabilizes the diazole ring, as seen in analogs like 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid . X-ray crystallography data for similar compounds suggest planar bicyclic systems with intramolecular hydrogen bonding between the oxo group and adjacent NH .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of the 4-carbonitrile derivative is documented, analogous methods for benzodiazole derivatives provide a framework. The patent CN102603650A outlines a multi-step synthesis for 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid, involving dehydration, alkylation, and saponification . Adapting this approach:

  • Dehydration and Cyclization:

    • Starting material: 4-cyano-1,2-phenylenediamine.

    • Reaction with methylating agents (e.g., methyl iodide) under basic conditions to form the 1-methyl intermediate.

    • Cyclization via acid-catalyzed dehydration to form the diazole ring .

  • Nitrile Introduction:

    • Palladium-catalyzed cyanation at position 4 using KCN or Zn(CN)₂.

Key Challenges:

  • Regioselectivity in nitrile placement.

  • Purification due to polar byproducts.

Physicochemical Properties

Stability and Solubility

Data extrapolated from benzodiazole analogs :

PropertyValue/Description
Melting point~180–190°C (estimated)
SolubilityLow in water; soluble in DMSO, DMF
StabilityHygroscopic; sensitive to light

Spectroscopic Data:

  • IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

  • ¹H NMR: Methyl singlet at δ 3.2–3.5 ppm; aromatic protons at δ 7.0–8.0 ppm.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE.
H315 (Causes skin irritation)Wear gloves and lab coat.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate activity against kinase targets or microbial strains.

  • Crystallographic Studies: Resolve 3D structure to guide drug design.

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